molecular formula C16H23NO B248932 N-cycloheptyl-2-(2-methylphenyl)acetamide

N-cycloheptyl-2-(2-methylphenyl)acetamide

Cat. No. B248932
M. Wt: 245.36 g/mol
InChI Key: OIKPWLQVHIBJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-(2-methylphenyl)acetamide, also known as CHPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. CHPA belongs to the class of amides and has a molecular weight of 277.4 g/mol.

Mechanism of Action

The exact mechanism of action of N-cycloheptyl-2-(2-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of several neurotransmitters and ion channels involved in pain perception. N-cycloheptyl-2-(2-methylphenyl)acetamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in nociceptive neurons. N-cycloheptyl-2-(2-methylphenyl)acetamide also modulates the activity of GABA receptors and NMDA receptors, which play a role in the processing of pain signals in the central nervous system.
Biochemical and Physiological Effects
N-cycloheptyl-2-(2-methylphenyl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of prostaglandin synthesis and the reduction of oxidative stress. N-cycloheptyl-2-(2-methylphenyl)acetamide has also been found to have a neuroprotective effect, which may be beneficial for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cycloheptyl-2-(2-methylphenyl)acetamide in lab experiments is its relatively low toxicity compared to other analgesic drugs. N-cycloheptyl-2-(2-methylphenyl)acetamide also has a long half-life, making it a suitable candidate for sustained-release formulations. However, N-cycloheptyl-2-(2-methylphenyl)acetamide has a low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-cycloheptyl-2-(2-methylphenyl)acetamide. One area of interest is the development of novel formulations of N-cycloheptyl-2-(2-methylphenyl)acetamide for the treatment of chronic pain. Another area of research is the investigation of N-cycloheptyl-2-(2-methylphenyl)acetamide's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-cycloheptyl-2-(2-methylphenyl)acetamide and to identify potential drug targets for the development of more effective analgesic drugs.

Synthesis Methods

N-cycloheptyl-2-(2-methylphenyl)acetamide can be synthesized through a multistep process involving the reaction of cycloheptanone with 2-methylphenylacetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

N-cycloheptyl-2-(2-methylphenyl)acetamide has been studied extensively for its potential therapeutic properties, particularly in the field of pain management. Several studies have shown that N-cycloheptyl-2-(2-methylphenyl)acetamide exhibits analgesic effects in animal models of pain, including thermal and mechanical stimuli. N-cycloheptyl-2-(2-methylphenyl)acetamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions such as arthritis.

properties

Product Name

N-cycloheptyl-2-(2-methylphenyl)acetamide

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-cycloheptyl-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C16H23NO/c1-13-8-6-7-9-14(13)12-16(18)17-15-10-4-2-3-5-11-15/h6-9,15H,2-5,10-12H2,1H3,(H,17,18)

InChI Key

OIKPWLQVHIBJHZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NC2CCCCCC2

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2CCCCCC2

solubility

11.1 [ug/mL]

Origin of Product

United States

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